(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine
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Overview
Description
(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine is an organic compound with the molecular formula C₁₀H₁₉N It is a member of the amine family, characterized by the presence of an amino group attached to a hydrocarbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine typically involves the reaction of 2,2-dimethylpropylamine with pent-1-yn-3-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted amines and amides.
Scientific Research Applications
(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Pent-1-yn-3-ylamine: Similar structure but lacks the 2,2-dimethylpropyl group.
(2,2-Dimethylpropyl)amine: Similar structure but lacks the pent-1-yn-3-yl group.
(2,2-Dimethylpropyl)(but-3-yn-1-yl)amine: Similar structure but with a different alkyne group.
Uniqueness
(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine is unique due to the presence of both the 2,2-dimethylpropyl and pent-1-yn-3-yl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)pent-1-yn-3-amine |
InChI |
InChI=1S/C10H19N/c1-6-9(7-2)11-8-10(3,4)5/h1,9,11H,7-8H2,2-5H3 |
InChI Key |
YVTSTPRYVCWBIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NCC(C)(C)C |
Origin of Product |
United States |
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